8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride
Description
Properties
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2/c8-7(10)9-3-5-1-2-6(4-9)11-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUCFXDDBIMKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . Another approach involves a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate is a common oxidizing agent used in the synthesis of related compounds.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of the compound.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis:
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Tempo oxoammonium tetrafluoroborate | Oxabicyclo derivatives |
| Reduction | Lithium aluminum hydride | Amine derivatives |
| Substitution | Amines, alcohols, thiols | Amide derivatives |
Biological Applications
Medicinal Chemistry:
The compound is investigated for its potential therapeutic applications, particularly in drug development targeting central nervous system disorders and infectious diseases. Its bicyclic structure enhances binding interactions with biological targets.
Anticancer Research:
Recent studies have identified certain derivatives of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride as inhibitors of ATR (Ataxia Telangiectasia and Rad3 related protein), which plays a crucial role in DNA damage response mechanisms in cancer cells. This inhibition can potentially enhance the efficacy of DNA-damaging agents used in chemotherapy.
| Activity Type | Target Organisms/Processes | Observations |
|---|---|---|
| Antibacterial | Enterococcus faecalis, Staphylococcus aureus | MICs <0.03125 μg/mL |
| Anticancer | ATR inhibition | Enhances efficacy of DNA-damaging agents |
Industrial Applications
In industry, this compound is employed in the production of agrochemicals and dyestuffs due to its versatility and reactivity.
Case Studies
-
Dual Inhibitors Study:
- Researchers synthesized various derivatives of 8-Oxa-3-azabicyclo[3.2.1]octane to evaluate their biological activities.
- The study reported significant binding profiles for certain compounds against dopamine transporters (DAT) and serotonin transporters (SERT), indicating potential applications in treating addiction and mood disorders.
-
Enantioselective Synthesis:
- A study focused on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold demonstrated its application in synthesizing tropane alkaloids, which exhibit a wide range of biological activities.
- The findings highlighted the importance of chirality in enhancing the therapeutic efficacy of drugs derived from this scaffold.
Mechanism of Action
The mechanism of action of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride involves its interaction with molecular targets through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The compound’s bicyclic structure also allows for specific binding interactions with enzymes and receptors .
Comparison with Similar Compounds
Key Properties :
- Melting Point : Derivatives like 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride exhibit melting points of 197–199°C .
- Reactivity : The carbonyl chloride group enables nucleophilic substitution reactions, particularly in peptide coupling or amide bond formation .
- Applications : Widely used in medicinal chemistry for synthesizing BCL6 inhibitors (e.g., compound 5 in ) and NAMPT activators (e.g., compound 11 in ) .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Comparative Analysis of Bicyclic Compounds
| Compound Name | CAS Number | Functional Group | Molecular Formula | Key Applications | Reactivity Profile |
|---|---|---|---|---|---|
| 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride | 2227795-14-2 | Carbonyl chloride (-COCl) | C₁₁H₁₈ClNO | Acylating agent in drug synthesis | High (electrophilic substitution) |
| 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride | 904316-92-3 | Amine hydrochloride | C₆H₁₂ClNO | Intermediate in heterocyclic synthesis | Moderate (base-catalyzed reactions) |
| exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride | 216753-55-8 | Nitrile (-CN) | C₈H₁₂N₂·HCl | Precursor for tetrazole synthesis | High (nitrile hydrolysis) |
| 3-Azabicyclo[3.2.1]octan-8-one hydrochloride | 1427356-24-8 | Ketone (-CO) | C₇H₁₂ClNO | Building block for alkaloid analogs | Moderate (nucleophilic addition) |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride | - | Amine (-NH₂) | C₈H₁₈Cl₂N₂ | Chiral ligand in catalysis | Low (hydrogen bonding) |
Key Observations :
Reactivity :
- The carbonyl chloride group in this compound confers superior electrophilicity compared to hydroxyl (-OH) or amine (-NH₂) derivatives, enabling rapid acylation reactions .
- Nitrile -containing analogs (e.g., 216753-55-8) are less reactive toward nucleophiles but undergo hydrolysis to carboxylic acids under acidic conditions .
Biological Activity: Derivatives with methyl substitutions (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride) exhibit enhanced lipid solubility, improving blood-brain barrier penetration in CNS-targeting drugs .
Synthetic Utility :
- The hydrochloride salt form (e.g., 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride) improves stability and handling in large-scale syntheses .
- Ketone derivatives (e.g., 1427356-24-8) serve as precursors for reductive amination or Grignard reactions .
Case Studies in Drug Discovery
Table 2: Role of Bicyclic Scaffolds in Lead Compounds
Biological Activity
8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride is a bicyclic compound characterized by the presence of both oxygen and nitrogen atoms in its structure. This unique configuration contributes to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of 175.61 g/mol. The structural characteristics of this compound facilitate its interaction with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1540821-88-2 |
| Molecular Formula | C7H10ClNO2 |
| Molecular Weight | 175.61 g/mol |
The biological activity of this compound is primarily attributed to its reactive carbonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.
Key Mechanisms
- Covalent Bond Formation : The carbonyl chloride group reacts with nucleophiles, facilitating the modulation of protein functions.
- Specific Binding Interactions : The bicyclic structure allows for enhanced specificity in binding to molecular targets, including enzymes involved in various biochemical pathways.
Biological Activity Studies
Research has demonstrated that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition.
Case Studies
- Enzyme Inhibition : In studies focusing on bacterial topoisomerases, compounds structurally related to this compound have shown potent inhibitory effects against DNA gyrase and topoisomerase IV from Escherichia coli, suggesting potential antibacterial applications .
- Antiviral Activity : Investigations into the antiviral properties of related compounds indicate that they may inhibit viral replication by targeting specific kinases involved in viral infection pathways .
Comparative Analysis with Similar Compounds
Comparing this compound with structurally similar compounds highlights its unique properties:
| Compound | Key Features |
|---|---|
| 8-Azabicyclo[3.2.1]octane | Lacks oxygen atom; different biological activity |
| 8-Oxabicyclo[3.2.1]octane | Lacks nitrogen atom; different binding interactions |
Research Findings
Recent studies have focused on the synthesis and optimization of this compound for improved biological efficacy:
- Synthesis Methods : The compound can be synthesized via asymmetric 1,3-dipolar cycloaddition techniques, allowing for enantioselective construction .
- Biological Testing : In vitro assays have confirmed its potential as an inhibitor of key enzymes, with ongoing research aimed at elucidating its full therapeutic potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride, and what key reaction conditions influence yield?
- Methodology : Synthesis typically involves functionalization of the azabicyclo[3.2.1]octane scaffold. A two-step approach is often employed: (1) Formation of the bicyclic amine via intramolecular cyclization using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. (2) Subsequent carbonyl chloride introduction via reaction with phosgene or trichloromethyl chloroformate. Critical parameters include anhydrous conditions (e.g., dichloromethane solvent), temperature control (0–25°C), and stoichiometric excess of chlorinating agents. Purification via column chromatography or preparative HPLC ensures high purity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodology : Structural confirmation relies on NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve the bicyclic framework and carbonyl chloride moiety. IR spectroscopy verifies the C=O stretch (~1800 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. X-ray crystallography may resolve stereochemical ambiguities, particularly for derivatives with chiral centers .
Q. What solvents and reaction conditions are optimal for stabilizing this compound during storage?
- Methodology : Due to its hydrolytic sensitivity, storage under inert atmospheres (argon) in anhydrous solvents like dichloromethane or THF is recommended. Stability studies using TLC or HPLC at intervals can monitor degradation. Low temperatures (-20°C) and desiccants (molecular sieves) prolong shelf life .
Advanced Research Questions
Q. How does the stereoelectronic profile of this compound influence its reactivity in nucleophilic acyl substitution reactions?
- Methodology : The electron-withdrawing carbonyl chloride group enhances electrophilicity, facilitating reactions with amines or alcohols. Computational studies (DFT) can model transition states to predict regioselectivity. Experimentally, kinetic assays under varying pH and solvent polarity (e.g., DMSO vs. toluene) reveal rate dependencies. Steric effects from the bicyclic scaffold may limit accessibility to bulky nucleophiles .
Q. What strategies mitigate competing side reactions (e.g., ring-opening) during derivatization of this compound?
- Methodology : Side reactions are minimized by:
- Using mild bases (e.g., DMAP) to avoid deprotonation of the azabicyclo framework.
- Low-temperature conditions (-78°C) for reactions with strong nucleophiles (e.g., Grignard reagents).
- Protecting group strategies (e.g., Boc for amines) to direct substitution at the carbonyl chloride .
Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?
- Methodology : Discrepancies may arise from impurities or stereochemical variations. Approaches include:
- Chiral HPLC to confirm enantiopurity (>99% ee).
- Comparative bioassays (e.g., enzyme inhibition) under standardized conditions.
- Metabolite profiling (LC-MS) to identify degradation products affecting activity .
Q. What role does the bicyclic scaffold play in enhancing metabolic stability compared to monocyclic analogs?
- Methodology : The rigid bicyclic structure reduces conformational flexibility, limiting cytochrome P450-mediated oxidation. In vitro microsomal stability assays (human/rat liver microsomes) quantify half-life improvements. Radiolabeled studies (³H/¹⁴C) track metabolite formation, while molecular docking identifies steric hindrance at enzymatic active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
